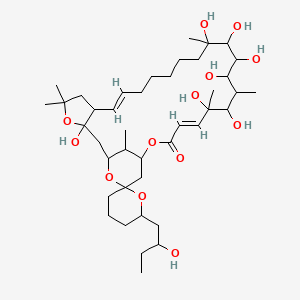
3,5-Bis(2-pyridin-4-ylethynyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(2-pyridin-4-ylethynyl)pyridine is an organic compound with the molecular formula C19H11N3 It is a derivative of pyridine, featuring two pyridyl groups attached to the central pyridine ring via ethynyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2-pyridin-4-ylethynyl)pyridine typically involves the coupling of 3,5-dibromopyridine with 4-ethynylpyridine using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. The reaction conditions generally include the use of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an appropriate solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(2-pyridin-4-ylethynyl)pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyridine rings can be reduced to form dihydropyridine derivatives.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of halogenated or aminated pyridine derivatives.
Scientific Research Applications
3,5-Bis(2-pyridin-4-ylethynyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Bis(2-pyridin-4-ylethynyl)pyridine depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tridentate ligand with similar coordination properties.
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole: A compound with similar structural features but different functional groups.
Uniqueness
3,5-Bis(2-pyridin-4-ylethynyl)pyridine is unique due to its ethynyl linkages, which provide rigidity and planarity to the molecule, enhancing its ability to participate in π-π stacking interactions and coordination with metal centers. This makes it particularly valuable in the design of advanced materials and coordination complexes.
Properties
Molecular Formula |
C19H11N3 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
3,5-bis(2-pyridin-4-ylethynyl)pyridine |
InChI |
InChI=1S/C19H11N3/c1(16-5-9-20-10-6-16)3-18-13-19(15-22-14-18)4-2-17-7-11-21-12-8-17/h5-15H |
InChI Key |
DLXSPYNTUTYKHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C#CC2=CC(=CN=C2)C#CC3=CC=NC=C3 |
Synonyms |
3,5-bis(4-pyridylethynyl)pyridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-8-phenylmethoxyimidazo[1,2-a]pyrazin-3-amine;hydrate;hydrochloride](/img/structure/B1233790.png)
![[(4R,5R)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid](/img/structure/B1233791.png)


![4-[2-(3-Chlorophenyl)vinyl]pyridine](/img/structure/B1233796.png)
![[(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-butoxy-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1233798.png)





![3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide](/img/structure/B1233808.png)
